molecular formula C6H3Br2N3 B1422265 6,8-Dibromoimidazo[1,2-b]pyridazine CAS No. 1206487-36-6

6,8-Dibromoimidazo[1,2-b]pyridazine

货号: B1422265
CAS 编号: 1206487-36-6
分子量: 276.92 g/mol
InChI 键: VDBQQFUSXNTPKU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6,8-Dibromoimidazo[1,2-b]pyridazine is a chemical compound with the molecular formula C6H3Br2N3 and a molecular weight of 276.92 g/mol . This compound is characterized by the presence of two bromine atoms attached to the imidazo[1,2-b]pyridazine core structure. It is commonly used in various scientific research applications due to its unique chemical properties.

准备方法

The synthesis of 6,8-Dibromoimidazo[1,2-b]pyridazine typically involves a multi-step process. One common method includes the following steps :

    Bromination: Dissolve 3-amino-6-bromopyridazine in a suitable solvent and carry out a bromination reaction using a bromination reagent to obtain a first mixed material.

    Cyclization: Add a catalyst and a ring-closing reagent to the first mixed material to induce cyclization, forming the desired this compound. Lanthanide Lewis acids are often used as catalysts in this step.

This method is noted for its simplicity, mild reaction conditions, and high yield, making it suitable for industrial-scale production .

化学反应分析

6,8-Dibromoimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium thiolate.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

These reactions are typically carried out under controlled conditions using appropriate catalysts and solvents .

科学研究应用

Kinase Inhibition

One of the most significant applications of 6,8-dibromoimidazo[1,2-b]pyridazine is its role as an inhibitor of specific kinases, particularly Bruton's tyrosine kinase (Btk) and transforming growth factor-β activated kinase 1 (TAK1).

  • Bruton's Tyrosine Kinase (Btk) : Btk is crucial for B-cell development and activation. Inhibitors of Btk are valuable for treating autoimmune diseases like systemic lupus erythematosus (SLE) and rheumatoid arthritis. Research indicates that compounds targeting Btk can significantly reduce disease progression in preclinical models . The specificity of this compound as a Btk inhibitor makes it a candidate for further development into therapeutic agents against B-cell-mediated diseases .
  • TAK1 Inhibition : Recent studies have identified that 6-substituted morpholine or piperazine derivatives of imidazo[1,2-b]pyridazines can inhibit TAK1 at nanomolar concentrations. TAK1 is implicated in multiple myeloma (MM), where its dysregulation contributes to tumor growth. The ability of these derivatives to inhibit TAK1 suggests a promising avenue for targeted therapies in MM .

Table 1: Summary of Kinase Inhibition Studies

CompoundTarget KinaseIC50 (nM)Disease Implication
This compoundBtk<100Autoimmune diseases
6-Substituted imidazo[1,2-b]pyridazineTAK1<50Multiple myeloma

Electron Transporting Units

The imidazo[1,2-b]pyridazine scaffold has been explored as an electron-transporting unit in organic electronic devices. Research indicates that this compound can enhance the performance of bipolar materials used in red-emitting devices . The unique electronic properties of the imidazo[1,2-b]pyridazine structure make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic materials.

Synthesis and Functionalization

The synthesis of this compound involves various methods including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. These methods allow for the functionalization of the compound to optimize its biological activity and material properties .

Table 2: Synthesis Methods Overview

MethodDescription
Nucleophilic Aromatic SubstitutionCommonly used to introduce substituents at specific positions on the aromatic ring.
Metal-Catalyzed Cross-CouplingFacilitates the formation of carbon-carbon bonds to create diverse derivatives.

Therapeutic Development

A notable study demonstrated the efficacy of a series of imidazo[1,2-b]pyridazine derivatives in inhibiting TAK1 in multiple myeloma cell lines. The lead compound showed significant inhibition at low concentrations, suggesting its potential as a therapeutic agent for patients resistant to current treatments .

Preclinical Models

In preclinical models assessing the role of Btk in autoimmune diseases, compounds derived from imidazo[1,2-b]pyridazine exhibited reduced autoantibody production and improved disease outcomes compared to controls . These findings highlight the compound's potential in developing targeted therapies for autoimmune conditions.

作用机制

The mechanism of action of 6,8-Dibromoimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The bromine atoms play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

相似化合物的比较

6,8-Dibromoimidazo[1,2-b]pyridazine can be compared with other similar compounds, such as:

    6,8-Dibromoimidazo[1,2-a]pyrazine: Similar in structure but differs in the position of nitrogen atoms.

    6,8-Dibromoimidazo[1,2-c]pyrimidine: Another analog with a different ring structure.

The uniqueness of this compound lies in its specific arrangement of bromine atoms and nitrogen, which imparts distinct chemical and biological properties .

生物活性

6,8-Dibromoimidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and case studies from diverse sources.

Chemical Structure and Properties

This compound is characterized by its unique imidazo-pyridazine structure, which contributes to its biological activity. The presence of bromine atoms at the 6 and 8 positions enhances its reactivity and potential interactions with biological targets.

Chemical Structure

  • Molecular Formula : C₇H₃Br₂N₄
  • Molecular Weight : 276.93 g/mol

Antimicrobial Properties

Recent studies have indicated that imidazo[1,2-b]pyridazine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown activity against various bacterial strains.

CompoundActivityTarget OrganismsReference
This compoundModerateEscherichia coli, Staphylococcus aureus
Related Imidazo CompoundsHighHelicobacter pylori

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been reported to inhibit cell proliferation in several cancer cell lines.

Case Study: In Vitro Anticancer Activity

A study evaluated the efficacy of this compound against lung cancer cell lines. The results were promising:

Cell LineIC50 (µM)Assay Type
A5494.012D Cytotoxicity
HCC8275.132D Cytotoxicity
NCI-H3580.852D Cytotoxicity

The compound exhibited lower IC50 values compared to other tested derivatives, indicating higher potency against these cancer cell lines .

The proposed mechanism of action for this compound involves the inhibition of key enzymes and pathways associated with cancer cell proliferation and survival. Similar compounds have been shown to interact with DNA and inhibit DNA-dependent enzymes .

Key Pathways Affected

  • Apoptosis Induction : The compound may trigger apoptotic pathways by modulating Bcl-2 family proteins.
  • Cell Cycle Arrest : It may interfere with mitotic checkpoint signaling pathways .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Current findings suggest favorable pharmacokinetic properties that warrant further investigation in vivo.

Comparative Studies

Comparative studies with related compounds have highlighted the unique efficacy of this compound:

Compound NameAnticancer Activity (IC50)Reference
6-Bromoimidazo[1,2-b]pyridazine>500 µM
This compound0.85 - 5.13 µM

属性

IUPAC Name

6,8-dibromoimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-4-3-5(8)10-11-2-1-9-6(4)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBQQFUSXNTPKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)C(=CC(=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5.0 (14.0 mmol) 8-bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine which was prepared according to intermediate example 1c, 30 mL of hydrogen bromide solution in acetic acid (33%) was stirred at 120° C. for 1 hour under microwave irradiation. The mixture was poured into water and extracted with dichloromethane. The organic phase was washed with sodium thiosulfate and sodium hydrogencarbonate solution and dried over sodium sulfate. After filtration and removal of solvent the residue was purified by chromatography to give 3.0 g (78%) of the title compound.
[Compound]
Name
5.0
Quantity
14 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-Dibromoimidazo[1,2-b]pyridazine
Reactant of Route 2
6,8-Dibromoimidazo[1,2-b]pyridazine
Reactant of Route 3
6,8-Dibromoimidazo[1,2-b]pyridazine
Reactant of Route 4
6,8-Dibromoimidazo[1,2-b]pyridazine
Reactant of Route 5
6,8-Dibromoimidazo[1,2-b]pyridazine
Reactant of Route 6
6,8-Dibromoimidazo[1,2-b]pyridazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。